molecular formula C18H19ClN6O2S B2667383 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 1171913-46-4

4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B2667383
CAS No.: 1171913-46-4
M. Wt: 418.9
InChI Key: KKAFUHQOSMOTIL-UHFFFAOYSA-N
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Description

Historical Development of Sulfonylpiperazine-Pyrimidine Derivatives

The synthesis of sulfonylpiperazine-pyrimidine derivatives originated from efforts to enhance the pharmacokinetic profiles of early pyrimidine-based therapeutics. Initial work focused on modifying the pyrimidine ring at positions 4 and 6 to introduce nitrogen-rich substituents, leveraging the piperazine moiety’s ability to improve solubility and membrane permeability. The incorporation of sulfonyl groups emerged as a pivotal advancement, as seen in compounds like 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine, which demonstrated enhanced stability and receptor affinity due to the sulfonyl group’s electron-withdrawing effects.

Key milestones in this field include the development of Pd-mediated coupling techniques for attaching arylpiperazines to pyrimidine cores, as demonstrated in the synthesis of JH-LPH-92, a pyridinyl sulfonyl piperazine inhibitor. These methods enabled precise functionalization, allowing researchers to systematically explore structure-activity relationships (SAR). For instance, chloro-substitution at the meta-position of the phenyl ring in JH-LPH-92 improved inhibitory potency against bacterial LpxH by 100-fold, underscoring the importance of halogen interactions in enzyme binding.

Significance in Heterocyclic Medicinal Chemistry

Pyrimidine-piperazine hybrids occupy a unique niche in heterocyclic chemistry due to their dual capacity for hydrogen bonding and π-π stacking interactions. The pyrimidine ring’s electron-deficient nature facilitates interactions with enzymatic active sites, while the piperazine moiety’s basic nitrogen atoms enable salt bridge formation with acidic residues. The addition of a sulfonyl group further modulates electronic properties, as evidenced by the enhanced inhibitory activity of 4-(1H-imidazol-1-yl)-2-methyl-6-(1-piperazinyl)pyrimidine against DNA gyrase in Mycobacterium tuberculosis.

The 3-chlorophenylsulfonyl group in 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine introduces steric bulk and lipophilicity, which are critical for penetrating bacterial membranes or binding hydrophobic enzyme pockets. This structural motif has been leveraged in antibiotics targeting Gram-negative pathogens, where outer membrane permeability remains a major challenge.

Emergence as a Research Focus in Drug Discovery Programs

Recent drug discovery programs have prioritized pyrimidine-piperazine hybrids for their multitarget potential. For example, Kumari et al. synthesized chrysin-substituted pyrimidine-piperazine hybrids that inhibited DNA gyrase with IC~50~ values as low as 0.6 μM, demonstrating efficacy against multidrug-resistant tuberculosis. Similarly, JH-LPH-107, a pyridinyl sulfonyl piperazine derivative, exhibited nanomolar inhibition of LpxH in Klebsiella pneumoniae, a key enzyme in lipid A biosynthesis.

The table below summarizes recent advancements in pyrimidine-piperazine hybrid research:

Compound Class Biological Target Key Finding Source Citation
Chrysin-pyrimidine hybrids DNA gyrase (M. tuberculosis) MIC: 0.48 μg/mL against XDR strains
Pyridinyl sulfonyl piperazines LpxH (K. pneumoniae) IC~50~: 0.044 nM
Imidazolyl-pyrimidines InhA enzyme Growth inhibition in 60 cancer lines

These findings underscore the versatility of pyrimidine-piperazine scaffolds in addressing unmet medical needs, particularly in antimicrobial and anticancer therapeutics.

Structural Classification Within Bioactive Heterocycles

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine belongs to three structural subclasses:

  • Pyrimidine derivatives : The core six-membered diazine ring provides a planar geometry conducive to intercalation or enzyme inhibition.
  • Sulfonamides : The sulfonyl group bridges the pyrimidine and piperazine moieties, enhancing metabolic stability and enabling covalent interactions with cysteine residues.
  • N-arylpiperazines : The 3-chlorophenyl-substituted piperazine introduces chirality and conformational rigidity, which are critical for enantioselective binding.

The methylimidazole substituent at position 6 further diversifies its interactions, acting as a hydrogen bond donor-acceptor hybrid. This multifunctional design allows the compound to engage with both polar and nonpolar regions of biological targets, a feature exploited in kinase inhibitor development.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c1-14-20-5-6-25(14)18-12-17(21-13-22-18)23-7-9-24(10-8-23)28(26,27)16-4-2-3-15(19)11-16/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAFUHQOSMOTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multiple steps:

    Formation of the piperazine derivative: The piperazine ring is functionalized with a 3-chlorophenylsulfonyl group through a nucleophilic substitution reaction.

    Synthesis of the pyrimidine core: The pyrimidine ring is synthesized via a condensation reaction involving appropriate precursors.

    Coupling of the imidazole ring: The imidazole ring is introduced through a substitution reaction, often using a suitable base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Use of catalysts: Catalysts may be employed to increase reaction rates and selectivity.

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize efficiency.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Target Compound vs. 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine ()

  • Core Structure: The target uses a pyrimidine core, whereas the analogue employs a thieno[3,2-d]pyrimidine system, which increases aromaticity and alters electronic properties.
  • Substituents: The target’s 3-chlorophenylsulfonyl group provides greater lipophilicity compared to the analogue’s methanesulfonyl group.
  • Molecular Weight : The analogue has a measured MH+ of 494.19 , suggesting the target compound’s molecular weight is likely higher due to the phenyl group.

Target Compound vs. 4-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine ()

  • Imidazole Substitution : The 2-methyl group in the target may confer better selectivity over the unsubstituted imidazole in ’s compound.

Pyridazine-Based Analogues ()

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine shares a piperazine moiety but differs in:

  • Core Heterocycle: Pyridazine (two adjacent nitrogen atoms) vs. pyrimidine (1,3-diazine).
  • Substituents: The chlorophenoxypropyl chain in the pyridazine derivative contrasts with the target’s sulfonyl-linked chlorophenyl group, impacting solubility and membrane permeability.
  • Reported Activities : Pyridazine derivatives exhibit anti-bacterial and anti-viral activities , suggesting the target’s pyrimidine core may shift pharmacological profiles.

Trifluoromethyl and Cyclopropyl-Substituted Analogues ()

Compounds like 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine highlight:

  • Bioisosteric Replacement : The trifluoromethyl group is a common bioisostere for chlorophenyl, offering similar steric bulk but improved metabolic resistance.
  • Core Modifications : Cyclopropyl substitution at the 4-position may enhance rigidity and target engagement compared to the target’s flexible sulfonylpiperazine.

Comparative Data Table

Compound Name / Source Core Structure Key Substituents Molecular Weight (MH+) Biological Activity
Target Compound Pyrimidine 4-(3-chlorophenylsulfonyl)piperazin-1-yl; 6-(2-methylimidazol-1-yl) - Not reported
Thienopyrimidine Analogue () Thieno[3,2-d]pyrimidine 4-methanesulfonylpiperazin-1-ylmethyl; 2-methylbenzimidazol-1-yl; 4-morpholin-4-yl 494.19 Not specified
Pyridazine Derivative () Pyridazine 3-chloro; 6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl} - Anti-bacterial, anti-viral
Simple Pyrimidine () Pyrimidine 4-(1H-imidazol-1-yl); 6-(piperazin-1-yl) - Not reported
Trifluoromethyl Analogue () Pyrimidine 4-cyclopropyl; 2-(piperazin-1-yl); 6-(trifluoromethyl) - Not reported

Key Findings and Implications

  • Sulfonylpiperazine vs. Methanesulfonyl : The target’s 3-chlorophenylsulfonyl group likely enhances target binding through π-π stacking and hydrophobic interactions compared to simpler sulfonyl groups .
  • Imidazole Substitution : The 2-methyl group in the target may reduce off-target interactions compared to unsubstituted imidazoles .
  • Core Heterocycle Influence: Pyrimidine cores offer synthetic versatility, while pyridazine/thienopyrimidine derivatives prioritize specific electronic profiles for tailored activities .

Biological Activity

The compound 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine represents a class of biologically active molecules that exhibit diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H19ClN6O2SC_{18}H_{19}ClN_{6}O_{2}S with a molecular weight of approximately 396.90 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a sulfonyl group that are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator of biological pathways, influencing processes such as:

  • Enzyme Inhibition : Particularly in cholinergic pathways where it may inhibit acetylcholinesterase (AChE) activity.
  • Receptor Modulation : Potentially acting on neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis . The antibacterial efficacy can be linked to the presence of the sulfonyl group which enhances interaction with bacterial enzymes.

Anticancer Activity

Compounds containing piperazine and pyrimidine moieties have been evaluated for anticancer properties. The sulfonamide functionality is known to contribute to cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have shown promising results in inhibiting tumor growth in vitro .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown strong inhibitory activity against urease and AChE, which are critical in various physiological processes . The IC50 values for these activities suggest potent pharmacological effects, making it a candidate for further development.

Data Summary

Biological ActivityTarget/OrganismIC50 Values (µM)Reference
AntibacterialSalmonella typhiModerate
Bacillus subtilisStrong
Enzyme InhibitionAcetylcholinesterase (AChE)2.14 ± 0.003
UreaseStrong
AnticancerVarious Cancer Cell LinesVariable

Case Studies

In one study focusing on synthesized derivatives of piperazine compounds, several analogs demonstrated significant antibacterial and anticancer activities. The results indicated that modifications to the piperazine ring could enhance biological efficacy, suggesting a structure-activity relationship that warrants further investigation .

Another case study evaluated the binding interactions of these compounds with bovine serum albumin (BSA), highlighting their pharmacokinetic profiles and potential therapeutic applications in drug design .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including sulfonylation of piperazine derivatives and coupling with imidazole-substituted pyrimidines. To optimize efficiency, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors. For example, ICReDD’s integrated approach combines computational reaction path searches (quantum chemical calculations) with experimental validation to narrow optimal conditions, reducing trial-and-error efforts by >50% .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • Structural Confirmation : Use X-ray crystallography (as in piperazine derivatives reported in Acta Crystallographica) to resolve stereochemistry and bond connectivity .
  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are critical for detecting impurities. For physicochemical validation, measure logP and pKa via shake-flask or potentiometric titration, referencing predicted values (e.g., pKa ~13.23) as baselines .

Advanced: How can computational modeling predict the compound’s reactivity and guide experimental design?

Methodological Answer:
Leverage density functional theory (DFT) to model reaction intermediates and transition states, particularly for sulfonylation and heterocyclic coupling steps. ICReDD’s workflow integrates these calculations with machine learning to predict activation barriers and regioselectivity, enabling targeted synthesis of stable intermediates. Validate predictions with kinetic studies (e.g., time-resolved NMR) .

Advanced: How to resolve discrepancies in reported biological activities through structure-activity relationship (SAR) studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or off-target effects. Conduct systematic SAR :

Synthesize analogs with modifications to the 3-chlorophenyl or imidazole moieties.

Test in parallel against primary (e.g., kinase inhibition) and counter-screens (e.g., cytotoxicity).

Use multivariate analysis to correlate structural features (e.g., electron-withdrawing groups on the phenyl ring) with activity trends. Pyridazine derivatives with similar scaffolds show anti-bacterial activity dependent on substituent electronegativity .

Advanced: What strategies address solubility challenges in pharmacological testing?

Methodological Answer:

  • Salt Formation : Screen hydrochloride or mesylate salts to improve aqueous solubility (e.g., 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino] derivatives achieved 85% purity via salt recrystallization) .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based vehicles for in vivo studies. Pre-formulation stability assays (e.g., pH 1–9 buffers at 37°C for 24 hr) ensure compatibility .

Experimental Design: How to implement statistical DoE in optimizing reaction parameters?

Methodological Answer:

  • Factor Screening : Use a Plackett-Burman design to prioritize variables (e.g., reaction time, molar ratio).
  • Response Surface Methodology (RSM) : Apply a central composite design to model non-linear relationships. For example, a study on pyridazine synthesis achieved 92% yield by optimizing temperature (80–120°C) and catalyst concentration (5–15 mol%) .

Data Analysis: How to analyze conflicting results in biological assays?

Methodological Answer:

  • Orthogonal Assays : Cross-validate enzyme inhibition data with cell-based assays (e.g., IC50 vs. proliferation inhibition in cancer lines).
  • Meta-Analysis : Aggregate data from structurally related compounds (e.g., trifluoromethyl-substituted analogs) to identify outliers. For instance, trifluoromethyl groups enhance metabolic stability but may reduce membrane permeability, explaining divergent in vitro/in vivo results .

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